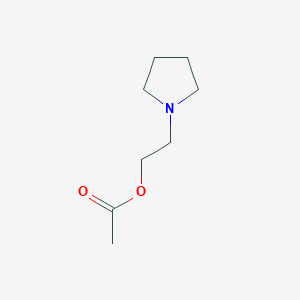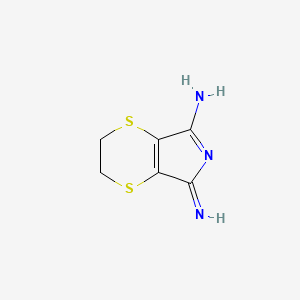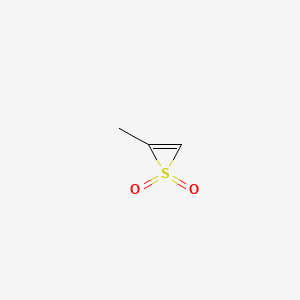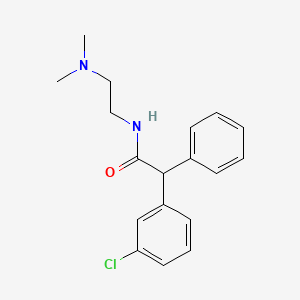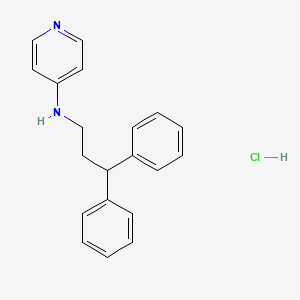
Milverine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of milverine hydrochloride involves several steps. One common method includes the reaction of 4-pyridinamine with 3,3-diphenylpropyl chloride in the presence of a base to form the desired product . The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. After the reaction is complete, the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Milverine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its antibacterial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.
Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The exact mechanism of action of milverine hydrochloride is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. It may also inhibit certain enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Milverine hydrochloride can be compared to other similar compounds such as:
Fenpyramine hydrochloride: Another compound with similar antibacterial properties.
Papaverine hydrochloride: Known for its vasodilating effects, used in the treatment of various medical conditions.
Mebeverine hydrochloride: An antispasmodic agent used for the treatment of irritable bowel syndrome.
Propriétés
Numéro CAS |
29769-70-8 |
|---|---|
Formule moléculaire |
C20H21ClN2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
N-(3,3-diphenylpropyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H20N2.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19;/h1-12,14-15,20H,13,16H2,(H,21,22);1H |
Clé InChI |
WQIROGKYJDPOFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


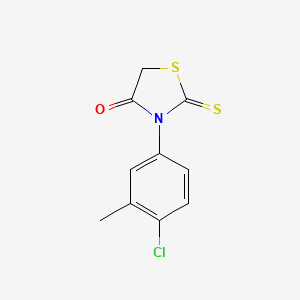



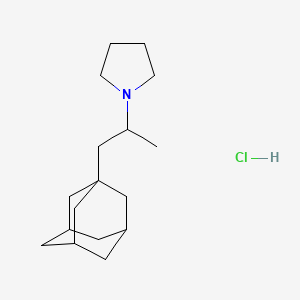

![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)

![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
